molecular formula C20H22N4O4 B7729295 Adipic bis(2-hydroxybenzylidenehydrazide)

Adipic bis(2-hydroxybenzylidenehydrazide)

Cat. No.: B7729295
M. Wt: 382.4 g/mol
InChI Key: JLZRXDKIRXEOIZ-JFMUQQRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipic bis(2-hydroxybenzylidenehydrazide) is an organic compound with the molecular formula C20H22N4O4. It is known for its unique structure, which includes two hydrazide groups connected by an adipic acid backbone and two hydroxybenzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adipic bis(2-hydroxybenzylidenehydrazide) typically involves the condensation reaction between adipic acid dihydrazide and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for adipic bis(2-hydroxybenzylidenehydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Adipic bis(2-hydroxybenzylidenehydrazide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adipic bis(2-hydroxybenzylidenehydrazide) has several scientific research applications:

Mechanism of Action

The mechanism of action of adipic bis(2-hydroxybenzylidenehydrazide) involves its ability to form stable complexes with metal ions. The hydrazone groups can coordinate with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adipic bis(2-hydroxybenzylidenehydrazide) is unique due to its combination of hydrazone and hydroxybenzylidene groups, which allows it to form stable metal complexes and exhibit diverse chemical reactivity. This makes it a versatile compound for various applications in chemistry and materials science .

Properties

IUPAC Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-17-9-3-1-7-15(17)13-21-23-19(27)11-5-6-12-20(28)24-22-14-16-8-2-4-10-18(16)26/h1-4,7-10,13-14,25-26H,5-6,11-12H2,(H,23,27)(H,24,28)/b21-13+,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZRXDKIRXEOIZ-JFMUQQRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422515
Record name MLS002667267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5287-26-3
Record name MLS002667267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIPIC BIS(2-HYDROXYBENZYLIDENEHYDRAZIDE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.